Entinostat

Catalog No.
S548371
CAS No.
209783-80-2
M.F
C21H20N4O3
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Entinostat

CAS Number

209783-80-2

Product Name

Entinostat

IUPAC Name

pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26)

InChI Key

INVTYAOGFAGBOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

entinostat, MS 27-275, MS 275, MS-27-275, MS-275, N-(2-aminophenyl)-4-(N-(pyridin-3-ylmethoxycarbonyl)aminomethyl)benzamide, SNDX-275

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3

Description

The exact mass of the compound Entinostat is 376.15354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 706995. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Anti-cancer Properties

Entinostat's ability to influence gene expression makes it a promising candidate for cancer treatment. Cancer cells often exhibit abnormal gene expression patterns. By modulating histone acetylation, entinostat can potentially:

  • Suppress the growth of cancer cells.
  • Induce differentiation, a process where immature cells mature into specialized cells.
  • Increase the expression of genes that suppress tumor growth.

These effects are being investigated in pre-clinical studies and clinical trials for various cancers, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and solid tumors [].

Immunomodulatory Effects

Entinostat may also have immunomodulatory properties, meaning it can influence the immune system. Studies suggest that entinostat can:

  • Increase the expression of molecules on the surface of cancer cells that make them more recognizable by the immune system.
  • Suppress the activity of myeloid-derived suppressor cells (MDSCs), a type of immune cell that can impede anti-tumor immunity.

Entinostat is a synthetic compound classified as a benzamide derivative, specifically known for its role as a histone deacetylase inhibitor. It primarily targets class I histone deacetylases, which are enzymes that remove acetyl groups from lysine residues on histone proteins. This action alters chromatin structure and subsequently impacts gene expression, making entinostat an important compound in epigenetic regulation and cancer therapy. The chemical formula of entinostat is C21H20N4O3, with a molecular weight of approximately 376.42 g/mol .

Entinostat's anti-cancer effects are primarily attributed to its HDAC inhibitory activity. By inhibiting HDACs, Entinostat disrupts the normal deacetylation process of histones, leading to:

  • Altered Gene Expression: Increased acetylation of histones relaxes chromatin structure, making DNA more accessible for transcription factors. This can lead to the activation of genes with tumor-suppressive functions and the downregulation of genes promoting cell growth and survival.
  • Cell Cycle Arrest and Apoptosis: Entinostat-mediated changes in gene expression can trigger cell cycle arrest, preventing uncontrolled cell division. Additionally, it can induce apoptosis, the programmed cell death of cancer cells.
  • Enhanced Immune Response: Studies suggest Entinostat may enhance the anti-tumor immune response by modulating the activity of immune cells.

Entinostat's mechanism of action is still under investigation, but its ability to modulate gene expression and induce cell death makes it a promising therapeutic strategy for various cancers.

  • Fatigue
  • Nausea
  • Vomiting
  • Diarrhea
  • Loss of appetite
  • Low blood cell counts

Entinostat operates through a mechanism involving the inhibition of histone deacetylases, particularly HDAC1, HDAC2, and HDAC3. The inhibition of these enzymes leads to increased acetylation of histones, resulting in a more relaxed chromatin structure that enhances transcriptional activity. This mechanism is crucial for its therapeutic effects in various cancers and neuroprotective applications. The compound can also participate in click chemistry reactions, allowing for the synthesis of novel derivatives and conjugates that may enhance its biological activity .

Entinostat has demonstrated significant biological activity in various preclinical and clinical studies. It has been shown to improve motor function and reduce neuronal damage in models of spinal cord injury by inhibiting HDAC activity, which subsequently affects inflammatory pathways such as the NLRP3 inflammasome . Additionally, entinostat has been explored for its potential to enhance the efficacy of other cancer therapies by modifying the tumor microenvironment and promoting apoptosis in cancer cells .

The synthesis of entinostat involves several steps, typically starting from readily available starting materials. A common approach includes the reaction of 2-aminobenzamide with appropriate pyridine derivatives to form the desired benzamide structure. Advanced synthetic techniques such as copper(I)-catalyzed azide/alkyne cycloaddition (click chemistry) have also been utilized to create entinostat analogues with varying linkers for improved selectivity and potency against specific HDAC isoforms .

Example Synthesis Steps:

  • Formation of Benzamide: Reaction between 2-aminobenzamide and a pyridine derivative.
  • Modification via Click Chemistry: Incorporation of functional groups or linkers through copper(I)-catalyzed reactions.
  • Purification: The final product is purified using chromatography techniques.

Entinostat is primarily investigated for its applications in oncology, particularly in the treatment of various hematological malignancies and solid tumors. It is currently undergoing clinical trials as a monotherapy and in combination with other agents to enhance therapeutic outcomes. Beyond oncology, entinostat's neuroprotective properties make it a candidate for treating neurodegenerative diseases and conditions involving acute neuronal injury .

Entinostat's interactions with other drugs have been studied to assess potential synergies or adverse effects. For example, co-administration with certain agents may increase the risk of methemoglobinemia, highlighting the need for careful monitoring during combination therapies . Interaction studies are crucial for understanding how entinostat can be effectively integrated into treatment regimens without compromising patient safety.

Several compounds share structural or functional similarities with entinostat, particularly within the class of histone deacetylase inhibitors. These include:

Compound NameClassUnique Features
VorinostatClass I HDACFirst FDA-approved HDAC inhibitor; used primarily for cutaneous T-cell lymphoma.
PanobinostatClass I HDACBroad-spectrum HDAC inhibitor; used in multiple myeloma therapy.
BelinostatClass I HDACApproved for peripheral T-cell lymphoma; known for its unique side effect profile.
RomidepsinClass I HDACA cyclic peptide; effective in cutaneous T-cell lymphoma; acts through different mechanisms than entinostat.

Uniqueness of Entinostat

Entinostat is distinguished by its narrow-spectrum activity primarily against class I histone deacetylases, which allows it to exert specific effects on gene regulation without broadly affecting other classes of deacetylases like class II or III enzymes. This selectivity may contribute to a more favorable side effect profile compared to broader inhibitors like panobinostat or vorinostat.

Structural Characteristics of Entinostat

Entinostat possesses a complex molecular architecture characterized by its benzamide core structure with specific substitution patterns that confer its biological activity. The compound has a molecular formula of C21H20N4O3 with a molecular weight of 376.4085 grams per mole, representing a moderately sized organic molecule with multiple heteroatoms strategically positioned throughout its structure. The International Union of Pure and Applied Chemistry name for entinostat is (pyridin-3-yl)methyl N-({4-[(2-aminophenyl)carbamoyl]phenyl}methyl)carbamate, which clearly delineates the compound's structural components and their connectivity.

The structural framework of entinostat consists of three primary components connected through specific linkages that are critical for its biological function. The central benzene ring system serves as the core scaffold, bearing a carboxamide substituent that forms an amide bond with a 2-aminophenyl group. This aminophenyl moiety is essential for the compound's interaction with histone deacetylase enzymes, as it provides the necessary hydrogen bonding capabilities and electronic properties required for selective binding. The second major structural element is the pyridin-3-ylmethyl carbamate group, which is attached to the benzene ring through a methylene bridge, creating a flexible linker that allows optimal positioning within the enzyme active site.

The compound's stereochemical properties are particularly noteworthy, as entinostat exists as a single structural isomer without chiral centers, eliminating concerns about enantiomeric purity in pharmaceutical applications. The planar aromatic systems within the molecule contribute to its moderate lipophilicity, with calculated partition coefficients suggesting balanced hydrophilic and lipophilic properties that influence its pharmacological behavior. The presence of hydrogen bond donors and acceptors throughout the molecule creates a specific three-dimensional arrangement that is critical for its selective inhibition of class I histone deacetylases over other enzyme subtypes.

Crystallographic studies have revealed that entinostat can exist in multiple polymorphic forms, each with distinct physical and chemical properties that affect its pharmaceutical characteristics. Patent documentation describes several crystal forms, including forms A, B, and C, each exhibiting different melting points, solubility profiles, and stability characteristics. The polymorph form B has received particular attention due to its enhanced stability and improved manufacturing properties, leading to its selection for commercial development and patent protection extending to 2029.

Synthetic Routes and Industrial Production Methods

The industrial synthesis of entinostat has evolved through multiple generations of synthetic methodologies, with each iteration focusing on improved yield, reduced environmental impact, and enhanced scalability for commercial production. The original synthetic approach described in early patent literature involved multi-step sequences with relatively modest overall yields, prompting extensive research into more efficient synthetic routes. Contemporary manufacturing processes have adopted green chemistry principles to minimize waste generation and reduce the use of hazardous reagents while maintaining the high purity standards required for pharmaceutical applications.

The most widely adopted synthetic route for entinostat production involves a convergent strategy that assembles the molecule through the coupling of two major fragments: a substituted benzoic acid derivative and a pyridylmethyl carbamate intermediate. This approach begins with the preparation of 4-(aminomethyl)benzoic acid, which serves as the central building block for the benzamide portion of the molecule. The carboxylic acid functionality is then activated using 1,1'-carbonyldiimidazole to form a reactive acylimidazole intermediate, which subsequently reacts with 1,2-phenylenediamine to generate the benzamide linkage.

Parallel to this main chain assembly, the pyridylmethyl carbamate component is prepared through the reaction of 3-(hydroxymethyl)pyridine with 1,1'-carbonyldiimidazole, followed by treatment with the aminomethyl-substituted benzamide intermediate. This convergent approach offers significant advantages over linear synthetic sequences, including reduced overall reaction time, improved atom economy, and enhanced process control capabilities that are essential for large-scale manufacturing operations.

Recent improvements in the synthetic methodology have focused on developing a simplified two-step procedure that eliminates several purification steps and reduces the overall processing time. In this optimized route, 3-(hydroxymethyl)pyridine and 4-(aminomethyl)benzoic acid are condensed directly in the presence of 1,1'-carbonyldiimidazole to yield 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid in 91.0% yield. The resulting carboxylic acid intermediate is then converted to its corresponding imidazolide derivative through treatment with 1,1'-carbonyldiimidazole at elevated temperature, followed by in situ reaction with 1,2-phenylenediamine in the presence of trifluoroacetic acid to afford entinostat in 80.0% yield.

Synthetic ParameterTraditional MethodOptimized Method
Number of Steps5-62
Overall Yield45-50%72.8%
Reaction Time3-4 days1-2 days
Purification MethodColumn chromatographyPrecipitation/washing
Environmental ImpactHigh solvent usageReduced waste generation

Alternative synthetic strategies have been explored for specific applications, including the development of click chemistry approaches for the preparation of entinostat-based derivatives and analogs. These methodologies utilize copper-catalyzed azide-alkyne cycloaddition reactions to introduce various functional groups and linker systems, enabling the rapid generation of compound libraries for structure-activity relationship studies and pharmaceutical optimization.

Key Intermediates and Reaction Optimization Strategies

The synthesis of entinostat relies on several critical intermediates whose preparation and purification significantly impact the overall efficiency and cost-effectiveness of the manufacturing process. The most important of these intermediates is 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid, which serves as the direct precursor to the final product and requires careful handling to maintain its chemical integrity throughout the subsequent reaction steps. This intermediate exhibits moderate stability under ambient conditions but can undergo degradation when exposed to elevated temperatures or acidic conditions for extended periods.

The preparation of this key intermediate has been extensively optimized to maximize yield while minimizing the formation of undesired byproducts that can complicate purification procedures. Temperature control during the 1,1'-carbonyldiimidazole-mediated coupling reaction has been identified as a critical parameter, with optimal results obtained when the reaction mixture is maintained at 55-60°C throughout the addition and subsequent stirring phases. Deviation from this temperature range can lead to incomplete conversion of starting materials or the formation of regioisomeric products that are difficult to separate.

Reaction optimization studies have revealed that the choice of solvent system significantly influences both the reaction rate and the selectivity of key transformations in the entinostat synthesis. Tetrahydrofuran has emerged as the preferred solvent for most steps due to its ability to solubilize all reactants while providing adequate stability for reactive intermediates. Alternative solvents such as dimethylformamide and acetonitrile have been evaluated but generally provide inferior results in terms of yield and product purity.

The purification of crude entinostat has been streamlined through the development of alternative methods that avoid the use of column chromatography, which is both time-consuming and expensive for large-scale operations. The optimized purification procedure involves treatment of the crude reaction mixture with a biphasic solvent system consisting of hexane and water in a 2:5 volume ratio, followed by filtration and washing with hexane to remove lipophilic impurities. Additional purification is achieved through selective dissolution in dichloromethane, which removes excess 1,2-phenylenediamine and other polar contaminants while leaving the product in a highly pure form suitable for pharmaceutical applications.

Quality control procedures for intermediate and final product assessment rely on high-performance liquid chromatography analysis with specific attention to the detection and quantification of related substances that may arise during synthesis. The most commonly observed impurity occurs at a relative retention time of 1.403 minutes and typically represents less than 1.5% of the total product when the optimized synthetic procedure is followed. This impurity has been identified as a structural analog resulting from incomplete conversion of starting materials and can be effectively minimized through careful control of reaction stoichiometry and temperature.

IntermediateYield (%)Purity (%)Critical Parameters
4-(Aminomethyl)benzoic acid95>98Storage under nitrogen
3-(Hydroxymethyl)pyridine derivative91>97Temperature control
Acylimidazole intermediate88>95Moisture exclusion
Final product (entinostat)80>99pH control during workup

Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize key intermediates and identify potential degradation pathways that could impact product quality. These studies have revealed that entinostat exhibits excellent chemical stability under normal storage conditions but can undergo hydrolysis of the carbamate linkage when exposed to strongly acidic or basic conditions. This information has guided the development of appropriate storage and handling procedures that ensure product integrity throughout the manufacturing and distribution process.

Entinostat demonstrates a highly specific inhibitory profile against Class I histone deacetylases, with particular selectivity for HDAC1 and HDAC3 [1] [2] [3]. The compound exhibits nanomolar-range potency against HDAC1, with binding affinity values of 282 nanomolar and inhibition concentrations (IC50) of 300 nanomolar [4] [5]. Against HDAC2, entinostat shows moderate activity with binding affinity and IC50 values of 156 nanomolar, while its potency against HDAC3 is significantly lower at 8 micromolar IC50 values [4]. Importantly, entinostat demonstrates no inhibitory activity against HDAC8 or any Class II histone deacetylases, with IC50 values exceeding 100 micromolar against HDAC8 [3] [6].

Recent kinetic studies employing continuous assay methodologies have revealed that entinostat inhibits HDACs 1-3 through nanomolar potency when accounting for slow-binding kinetics. The calculated potency (Ki) values are less than 1 nanomolar against HDAC1, approximately 6 nanomolar against HDAC2, and 39 nanomolar against HDAC3 [7] [8] [9]. These values represent significantly higher potency than previously reported from discontinuous assay methods, highlighting the importance of kinetic considerations in evaluating entinostat's true inhibitory capacity [7] [8].

The selective inhibition profile of entinostat stems from its benzamide derivative structure, which belongs to the substituted pyridylcarbamate class of histone deacetylase-inhibiting compounds [1] [10]. This structural classification differentiates entinostat from hydroxamate-based inhibitors and contributes to its Class I selectivity. The compound's isoform selectivity may result in improved safety and efficacy profiles compared to nonselective pan-histone deacetylase inhibitors, as it avoids broad inhibition of Class II histone deacetylases that may contribute to off-target effects [1].

Enzymatic Interactions and Zinc Chelation Dynamics

Entinostat functions as a zinc-binding group inhibitor that targets the catalytic zinc ion present in the active site of histone deacetylases [11] [12]. The benzamide moiety of entinostat serves as the zinc-binding group, coordinating with the zinc(II) ion through a specific binding mechanism that differs from the hydroxamic acid chelation pattern observed in other histone deacetylase inhibitors [11] [12]. The benzamide group exhibits excellent inhibitory selectivity for Class I histone deacetylases while avoiding the broader zinc-dependent enzyme interactions associated with hydroxamic acid-based inhibitors [11].

The molecular interaction between entinostat and histone deacetylases follows a two-step slow-binding mechanism [7] [8] [9]. This binding mechanism involves an initial fast association step followed by a slow conformational change that results in a more stable enzyme-inhibitor complex [7] [9]. The slow-binding kinetics are characterized by an initial rapid formation of an enzyme-inhibitor complex, followed by a slower transition to a more stable and long-lived complex [13] [9]. This mechanism contrasts with fast-on/fast-off inhibitors and provides entinostat with extended residence time on the target enzymes [9] [14].

The kinetic parameters of entinostat binding reveal equilibrium constants (Ki,1) of approximately 0.59 micromolar for HDACs 1 and 2, and 3.2 micromolar for HDAC3 during the initial binding step [7] [13]. The slow isomerization step significantly enhances the overall binding affinity, resulting in final inhibitor constants that are substantially lower than the initial binding constants [7] [9]. This two-step mechanism contributes to the sustained inhibition of histone deacetylases even after elimination of the inhibitor from circulation, explaining entinostat's prolonged pharmacodynamic effects despite its eventual clearance [6] [9].

The zinc chelation dynamics of entinostat involve coordination through the benzamide carbonyl oxygen and possibly the amino group, creating a stable complex with the catalytic zinc ion [12]. Unlike hydroxamic acid inhibitors that exhibit strong, immediate zinc binding, the benzamide group requires specific geometric orientation within the active site to achieve optimal coordination [12]. This requirement for proper orientation contributes to the slow-binding kinetics and may explain the selectivity observed for Class I histone deacetylases over other zinc-dependent enzymes [12].

Epigenetic Modulation and Gene Expression Regulation

Entinostat exerts profound epigenetic effects through its inhibition of histone deacetylases, leading to hyperacetylation of core nucleosomal histones and subsequent alterations in chromatin structure [1] [15]. The inhibition of histone deacetylase activity results in increased acetylation of histone H3 and H4, which reduces the positive charge on these proteins and weakens their interaction with negatively charged DNA [15]. This chromatin relaxation occurs within 24-48 hours of entinostat exposure and facilitates access of transcriptional machinery to previously silenced gene regions [15].

The gene expression modulation induced by entinostat follows a complex temporal pattern. Histone hyperacetylation occurs approximately 30 minutes after exposure to the compound, representing the initial pharmacodynamic effect [1]. However, the downstream effects on chromatin remodeling and gene expression require more prolonged exposure, typically 24-48 hours minimum, to manifest [1]. This temporal separation between initial biochemical effects and downstream transcriptional consequences reflects the multi-step nature of epigenetic regulation.

Entinostat demonstrates the ability to both activate and repress gene expression depending on the specific genetic context [16] [17]. The compound can induce re-expression of silenced tumor suppressor genes, including the estrogen receptor in breast cancer models, while simultaneously downregulating oncogenic pathways [16] [17]. This dual modulation reflects the complex regulatory networks controlled by histone acetylation status and the specific chromatin environment of different gene loci.

The transcriptional effects of entinostat involve modulation of specific transcription factor pathways. Research has demonstrated that the compound affects Signal Transducer and Activator of Transcription 3 (STAT3) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathways, leading to enhanced expression of antimicrobial peptides such as LL-37 [18] [19]. The mechanism involves entinostat-mediated activation of STAT3, which subsequently promotes transcription through increased expression of HIF-1α, demonstrating the compound's ability to modulate complex transcriptional cascades [18] [19].

Cell cycle regulation represents another critical aspect of entinostat's epigenetic effects. The compound induces expression of cyclin-dependent kinase inhibitor 1A (p21/CIP1/WAF1), leading to G0/G1 cell cycle arrest [15] [20]. This cell cycle modulation occurs through epigenetic activation of cell cycle checkpoint genes and contributes to the antiproliferative effects observed in cancer cells [15]. The G0/G1 arrest is dose-dependent and reversible, indicating that entinostat can modulate cell proliferation without necessarily inducing cell death at lower concentrations [15].

Entinostat has demonstrated compelling preclinical anticancer activity across a diverse spectrum of solid tumors and hematologic malignancies. The compound's therapeutic potential extends beyond traditional cytotoxic mechanisms, encompassing epigenetic modulation that fundamentally alters tumor cell biology and the surrounding microenvironment.

Solid Tumor Efficacy

In solid tumor models, entinostat has shown remarkable antitumor activity through multiple mechanisms of action. Breast cancer models have revealed that entinostat can overcome resistance to endocrine therapy through modulation of estrogen receptor and human epidermal growth factor receptor 2 signaling pathways [1]. The compound demonstrated ability to increase estrogen receptor expression and aromatase activity in letrozole-resistant tumors, while simultaneously downregulating human epidermal growth factor receptor 2 expression and disrupting phosphoinositide 3-kinase/protein kinase B signaling cascades [1].

Table 1. Anticancer Efficacy in Solid Tumors

Tumor TypeModel SystemTreatment ResponseMechanismReference
Breast CancerHuman xenograftTumor growth inhibitionER/HER2 modulation [1]
Lung Cancer (LLC)Murine syngeneicTumor growth delayMDSC inhibition [2]
Renal Cell CarcinomaHuman/murine xenograftTumor growth inhibitionTreg suppression [3]
Pancreatic CancerHuman cell linesSynergistic cytotoxicityHistone hyperacetylation [4]
Neuroendocrine TumorsHuman xenograftStable diseaseGrowth rate reduction [5]
Gastric CancerHuman cell linesGrowth inhibitionHER2 downregulation [6]
Ovarian CancerHuman xenograftTumor growth inhibitionImmune response enhancement [7]
RhabdomyosarcomaHuman xenograftTumor growth delaymiR-27a activation [8]

Lewis lung carcinoma models have provided particularly compelling evidence of entinostat's immunomodulatory effects. The compound significantly enhanced tumor growth delay when combined with anti-programmed cell death protein 1 therapy, primarily through inhibition of myeloid-derived suppressor cell function [2]. This effect was mediated by downregulation of arginase-1, inducible nitric oxide synthase, and cyclooxygenase-2 expression, leading to reduced immunosuppressive activity within the tumor microenvironment [2].

Renal cell carcinoma studies have demonstrated that entinostat can suppress regulatory T cell function while enhancing T effector cell responses [3]. The compound showed synergistic antitumor effects when combined with interleukin-2 therapy, resulting in significant tumor growth inhibition and improved survival outcomes in murine models [3].

Pancreatic cancer research has revealed that entinostat exhibits synergistic interactions with platinum-based chemotherapeutics [4]. The combination of entinostat with oxaliplatin demonstrated enhanced cytotoxicity through histone hyperacetylation, which rendered deoxyribonucleic acid more accessible to platinum compounds and increased apoptotic responses [4].

Hematologic Malignancy Efficacy

In hematologic malignancies, entinostat has shown particularly promising activity in lymphoid neoplasms. The compound demonstrated single-agent activity in relapsed or refractory Hodgkin lymphoma patients, with objective responses observed in approximately one-third of patients with bulky disease within two cycles of therapy [9]. These responses proved durable, with progression-free survival showing sustained benefits in patients with bulky disease presentations [9].

Table 2. Anticancer Efficacy in Hematologic Malignancies

Malignancy TypeTreatment SettingResponse RateDurationReference
Hodgkin LymphomaRelapsed/refractoryActivity observedDurable responses [9]
Myelodysplastic SyndromeCombination with 5-azacitidine46% (14/30 patients)Not specified [1]
Acute Myeloid LeukemiaCombination with 5-azacitidine46% (14/30 patients)Not specified [1]
Lymphoma (general)RefractoryAnti-proliferative activityNot specified [10]
Non-Hodgkin LymphomaRefractoryGrowth inhibitionNot specified [10]

Myelodysplastic syndrome and acute myeloid leukemia studies have shown that entinostat in combination with 5-azacitidine achieved clinical responses in 46% of patients [1]. The combination demonstrated tolerability and effectiveness, with the recommended phase II dose determined as 5-azacitidine 50 mg/m² subcutaneously for 10 days and entinostat 4 mg/m² orally on days 3 and 10 of each 28-day cycle [1].

Synergistic Combinations with Targeted Therapies

The therapeutic potential of entinostat is significantly enhanced when combined with targeted therapies, particularly in overcoming resistance mechanisms that limit single-agent efficacy. These combinations have demonstrated synergistic effects across multiple tumor types, with particular emphasis on human epidermal growth factor receptor 2-positive breast cancers and immune checkpoint inhibitors.

Human Epidermal Growth Factor Receptor 2-Targeted Combinations

Entinostat combinations with human epidermal growth factor receptor 2-targeted agents have shown remarkable synergistic activity in preclinical models. The combination of entinostat with lapatinib demonstrated synergistic efficacy in human epidermal growth factor receptor 2-positive breast cancer cells via forkhead box protein O3-mediated Bcl-2-like protein 1 expression, resulting in enhanced apoptosis in both lapatinib and trastuzumab-resistant cell lines [11].

Table 3. Synergistic Combinations with Targeted Therapies

CombinationCancer TypeSynergy TypeMaximum Tolerated DoseClinical Benefit RateReference
Entinostat + LapatinibHER2+ Breast CancerSynergistic efficacy12 mg q2wks + 1000 mg daily20% (7/35 patients) [11]
Entinostat + TrastuzumabHER2+ Breast CancerEnhanced apoptosisCombined with standard doseEnhanced activity [12]
Entinostat + OxaliplatinPancreatic CancerSynergistic interactionLower concentrationsEnhanced cytotoxicity [4]
Entinostat + GemcitabineSmall Cell Lung CancerEnhanced S-phase arrestCombined therapyEnhanced DNA damage [13]
Entinostat + VinorelbineRhabdomyosarcomaSignificant responseCombined therapyTrend observed [8]
Entinostat + CyclophosphamideRhabdomyosarcomaSignificant responseCombined therapyTrend observed [8]

Clinical translation of these findings led to a phase 1b study combining entinostat with lapatinib and trastuzumab in patients with human epidermal growth factor receptor 2-positive metastatic breast cancer who had progressed on trastuzumab-based regimens [11]. The maximum tolerated dose was determined as lapatinib 1000 mg daily, entinostat 12 mg every other week, and trastuzumab 8 mg/kg loading dose followed by 6 mg/kg every 3 weeks [11]. Among 35 evaluable patients, the overall clinical benefit rate was 20%, with 3 patients achieving partial response, 3 achieving complete response, and 1 maintaining stable disease for over 6 months [11].

Chemotherapy Combinations

Entinostat has demonstrated synergistic interactions with conventional chemotherapeutic agents across multiple cancer types. In small cell lung cancer models, the combination with cisplatin resulted in enhanced S-phase arrest and decreased base excision repair mechanisms [13]. The compound increased intratumoral platinum content and enhanced apoptotic responses, leading to superior antitumor efficacy compared to single-agent therapy [13].

Pancreatic cancer studies have shown that entinostat enhances the efficacy of oxaliplatin through epigenetic mechanisms [4]. The combination exhibited synergistic cytotoxicity in both human and murine pancreatic cancer cell lines, with enhanced expression of cleaved caspase-3 and increased apoptotic responses [4]. Notably, these effects were achieved at considerably lower drug concentrations than required for single-agent activity [4].

Immune Checkpoint Inhibitor Combinations

The combination of entinostat with programmed cell death protein 1 inhibitors represents a particularly promising therapeutic approach. Preclinical studies have demonstrated that entinostat enhances the antitumor efficacy of programmed cell death protein 1 blockade through multiple mechanisms, including myeloid-derived suppressor cell neutralization and regulatory T cell suppression [2].

Table 4. Programmed Cell Death Protein 1 Inhibitor Combination Results

Study TypeCombinationResponse RateSurvival BenefitImmune CorrelatesReference
Preclinical (Lung)Entinostat + Anti-PD-1Enhanced tumor controlIncreased survivalMDSC reduction [2]
Preclinical (Renal)Entinostat + Anti-PD-1Enhanced tumor controlIncreased survivalTreg suppression [3]
Clinical Phase IEntinostat + Nivolumab ± Ipilimumab16% ORRNot primary endpointCD8/FoxP3 ratio increase [14]
Clinical Phase II (Melanoma)Entinostat + Pembrolizumab19% ORR13-month median DORMDSC trend decrease [15]
Clinical Phase II (NSCLC)Entinostat + Pembrolizumab9% ORR6.9 months median PFST cell reinvigoration [16]
Clinical Phase II (Pancreatic)Entinostat + Nivolumab11% ORR2.7 months median OSDendritic cell activation [17]

In renal cell carcinoma and lung cancer models, entinostat combined with anti-programmed cell death protein 1 therapy demonstrated significant antitumor synergy [2]. The combination resulted in reduced tumor growth and increased survival compared to either agent alone, with mechanistic studies revealing that entinostat directly impaired the immunosuppressive function of myeloid-derived suppressor cells [2].

Immune Modulation and Tumor Microenvironment Remodeling

Entinostat exerts profound immunomodulatory effects that fundamentally reshape the tumor microenvironment from an immunosuppressive to an immune-permissive state. These effects encompass multiple cellular populations and signaling pathways that collectively enhance antitumor immune responses.

Myeloid-Derived Suppressor Cell Modulation

Myeloid-derived suppressor cells represent a critical target for entinostat-mediated immune modulation. These cells contribute to tumor immune evasion through multiple mechanisms, including cytotoxic T cell proliferation inhibition and regulatory T cell induction [2]. Entinostat directly impairs myeloid-derived suppressor cell function through downregulation of key immunosuppressive enzymes, including arginase-1, inducible nitric oxide synthase, and cyclooxygenase-2 [2].

Table 5. Immune Modulation Effects

Immune ComponentEffect of EntinostatMechanismTumor ModelsClinical TranslationReference
Myeloid-Derived Suppressor CellsFunctional impairmentArginase-1 downregulationLung, Renal, BreastMDSC reduction observed [2]
Regulatory T CellsReduced numbers/functionFOXP3 expression reductionRenal, ProstateTreg/CD8+ ratio improvement [3]
CD8+ T CellsIncreased infiltrationIFN-γ production increaseLung, BreastCD8/FoxP3 ratio increase [18]
Tumor-Associated MacrophagesM2 to M1 reprogrammingNFκB pathway activationBreastUnder investigation [19]
Dendritic CellsIncreased activationMaturation enhancementPancreaticUnder investigation [17]
PD-1/PD-L1 SignalingEnhanced signalingJAK/STAT3 pathwayLung, BreastBiomarker studies ongoing [18]

The functional impairment of myeloid-derived suppressor cells by entinostat involves multiple molecular mechanisms. Arginase-1 downregulation prevents the conversion of L-arginine to urea and L-ornithine, thereby maintaining extracellular L-arginine levels necessary for cytotoxic T cell survival and proliferation [2]. Additionally, entinostat reduces inducible nitric oxide synthase expression, limiting nitric oxide production that would otherwise suppress T cell function [2].

Single-cell ribonucleic acid sequencing studies have revealed that entinostat induces a phenotypic shift in myeloid-derived suppressor cells, with granulocytic myeloid-derived suppressor cells exhibiting reduced suppressive signaling through nuclear factor kappa B and signal transducer and activator of transcription 3 pathways [19]. This phenotypic reprogramming contributes to a less immunosuppressive tumor microenvironment that is more conducive to immune checkpoint inhibitor therapy [19].

Regulatory T Cell Suppression

Entinostat demonstrates selective suppression of regulatory T cells while preserving or enhancing effector T cell functions. This selective effect is mediated through forkhead box P3 expression reduction and functional impairment of regulatory T cell immunosuppressive mechanisms [3]. In renal cell carcinoma models, entinostat combined with interleukin-2 therapy resulted in significant reduction of tumor-infiltrating regulatory T cells and enhanced T effector cell responses [3].

The compound's effects on regulatory T cells extend beyond simple numerical reduction to include functional modulation. Entinostat treatment leads to decreased expression of immunosuppressive cytokines and reduced capacity for T effector cell suppression [3]. This functional impairment contributes to enhanced antitumor immune responses and improved therapeutic outcomes when combined with immunotherapeutic agents [3].

Tumor-Associated Macrophage Reprogramming

Entinostat induces epigenetic reprogramming of tumor-associated macrophages from a pro-tumor M2-like phenotype toward an anti-tumor M1-like phenotype [19]. This reprogramming involves activation of nuclear factor kappa B signaling pathways and upregulation of inflammatory cytokine production [19]. The shift from M2 to M1 polarization contributes to enhanced antitumor immune responses and improved sensitivity to immune checkpoint inhibitors [19].

The reprogramming of tumor-associated macrophages by entinostat involves complex transcriptional changes that affect multiple immune-related pathways. M2-like macrophages showed the highest number of immune-related pathways significantly downregulated with entinostat treatment, while M1-like macrophages did not show significant enrichment of selected immune-related pathways [19]. This differential response suggests that entinostat preferentially targets the immunosuppressive M2 phenotype while preserving or enhancing the antitumor M1 phenotype [19].

Dendritic Cell Activation

Entinostat enhances dendritic cell activation and maturation, leading to improved antigen presentation and T cell priming [17]. In pancreatic cancer models, entinostat treatment resulted in increased dendritic cell activation markers and enhanced capacity for T cell stimulation [17]. This effect contributes to the overall immunostimulatory effects of entinostat and supports its combination with immune checkpoint inhibitors [17].

The activation of dendritic cells by entinostat involves upregulation of major histocompatibility complex class II molecules and costimulatory signals necessary for effective T cell activation [17]. Transcriptomic analysis has revealed that entinostat increases expression of major histocompatibility complex class II genes and T cell activation markers, supporting enhanced immune responses within the tumor microenvironment [18].

Cytotoxic T Cell Enhancement

Entinostat significantly enhances cytotoxic T cell infiltration and function within the tumor microenvironment. The compound increases interferon-gamma-producing CD8+ T cells and enhances their cytotoxic capacity against tumor cells [18]. This effect is mediated through multiple mechanisms, including improved antigen presentation, reduced immunosuppressive signals, and enhanced T cell activation pathways [18].

Flow cytometry analyses have demonstrated that entinostat treatment leads to increased CD8+ T cell infiltration and enhanced interferon-gamma production [18]. The compound also promotes T cell reinvigoration, as evidenced by increased expression of proliferation markers and enhanced functional capacity [16]. These effects contribute to improved antitumor immune responses and enhanced sensitivity to immune checkpoint inhibitor therapy [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

376.15354051 g/mol

Monoisotopic Mass

376.15354051 g/mol

Heavy Atom Count

28

Appearance

white off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1ZNY4FKK9H

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Entinostat is a synthetic benzamide derivative with potential antineoplastic activity. Entinostat binds to and inhibits histone deacetylase, an enzyme that regulates chromatin structure and gene transcription. This agent appears to exert dose-dependent effects in human leukemia cells including cyclin-dependent kinase inhibitor 1A (p21/CIP1/WAF1)-dependent growth arrest and differentiation at low drug concentrations; a marked induction of reactive oxygen species (ROS); mitochondrial damage; caspase activation; and, at higher concentrations, apoptosis. In normal cells, cyclin-dependent kinase inhibitor 1A expression has been associated with cell-cycle exit and differentiation.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX64 - Entinostat

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

209783-80-2

Wikipedia

Entinostat

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023

A novel histone deacetylase inhibitor MPT0L184 dysregulates cell-cycle checkpoints and initiates unscheduled mitotic signaling

Ting-Yu Chang, Kunal Nepali, Yi-Ying Chen, Yu-Chen S H Yang, Kai-Cheng Hsu, Yun Yen, Shiow-Lin Pan, Jing-Ping Liou, Sung-Bau Lee
PMID: 33740521   DOI: 10.1016/j.biopha.2021.111485

Abstract

Aberrant alteration of epigenetic information disturbs chromatin structure and gene function, thereby facilitating cancer development. Several drugs targeting histone deacetylases (HDACs), a group of epigenetic enzymes, have been approved for treating hematologic malignancies in the clinic. However, patients who suffer from solid tumors often respond poorly to these drugs. In this study, we report a selective entinostat derivative, MPT0L184, with potent cancer-killing activity in both cell-based and mouse xenograft models. A time-course analysis of cell-cycle progression revealed that MPT0L184 treatment elicited an early onset of mitosis but prevented the division of cells with duplicated chromosomes. We show that MPT0L184 possessed potent inhibitory activity toward HDAC1 and 2, and its HDAC-inhibitory activity was required for initiating premature mitotic signaling. HDAC inhibition by MPT0L184 reduced WEE1 expression at the transcription level. In addition, MPT0L184 treatment also downregulated ATR-mediated CHK1 phosphorylation independent of HDAC inhibition. Furthermore, gastric cancer cells resistant to HDAC inhibitors were vulnerable to MPT0L184. Taken together, our study discovers MPT0L184 as a novel HDAC inhibitor that can trigger premature mitosis and potentially counteract drug resistance of cancers.


CAP rigidification of MS-275 and chidamide leads to enhanced antiproliferative effects mediated through HDAC1, 2 and tubulin polymerization inhibition

Arshdeep Singh, Ting-Yu Chang, Navdeep Kaur, Kai-Cheng Hsu, Yun Yen, Tony Eight Lin, Mei-Jung Lai, Sung-Bau Lee, Jing-Ping Liou
PMID: 33588178   DOI: 10.1016/j.ejmech.2021.113169

Abstract

The study focuses on the prudent design and synthesis of anilide type class I HDAC inhibitors employing a functionalized pyrrolo[2,3-d]pyrimidine skeleton as the surface recognition part. Utilization of the bicyclic aromatic ring to fabricate the target compounds was envisioned to confer rigidity to the chemical architecture of MS-275 and chidamide. In-vitro enzymatic and cellular assays led to the identification of compound 7 as a potent inhibitor of HDAC1 and 2 isoform that exerted substantial cell growth inhibitory effects against human breast MDA-MB-231, cervical HeLa, breast MDA-MB-468, colorectal DLD1, and colorectal HCT116 cell lines with an IC
values of 0.05-0.47 μM, better than MS-275 and chidamide. In addition, the anilide 7 was also endowed with a superior antiproliferative profile than MS275 and chidamide towards the human cutaneous T cell lymphoma (HH and HuT78), leukemia (HL60 and KG-1), and HDACi sensitive/resistant gastric cell lines (YCC11 and YCC3/7). Exhaustive exploration of the construct 7 confirmed it to be a microtubule-targeting agent that could trigger the cell-cycle arrest in mitosis. In pursuit of extracting the benefits of evidenced microtubule-destabilizing activity of the anilide 7, it was further evaluated against non-small-cell lung cancer cell lines as well as the multiple-drug resistant uterine cancer cell line (MES-SA/Dx5) and overwhelmingly positive results in context of inhibitory effects were attained. Furthermore, molecular modelling studies were performed and some key interactions of the anilide 7 with the amino acid residues of the active site of HDAC1 isoform and tubulin were figured out.


A phase 1 study of entinostat in children and adolescents with recurrent or refractory solid tumors, including CNS tumors: Trial ADVL1513, Pediatric Early Phase-Clinical Trial Network (PEP-CTN)

Andrew Bukowinski, Bill Chang, Joel M Reid, Xiaowei Liu, Charles G Minard, Jane B Trepel, Min-Jung Lee, Elizabeth Fox, Brenda J Weigel
PMID: 33438318   DOI: 10.1002/pbc.28892

Abstract

Entinostat is an oral small molecule inhibitor of class I histone deacetylases (HDAC), which has not previously been evaluated in pediatrics. We conducted a phase I trial to determine the maximum tolerated dose/recommended phase 2 dose (MTD/RP2D), toxicity profile, pharmacokinetics (PK), and pharmacodynamics (PD) of entinostat in children with relapsed or refractory solid tumors including central nervous system (CNS) malignancies.
A rolling six dose escalation design evaluated two dose levels. Entinostat oral tablet formulation was administered once per week, four doses per 28-day cycle. PK and PD studies were performed.
Twenty-one eligible patients' median (range) age was 14 years (6-20). Six subjects were treated at 3 mg/m
dose level and 15 were treated in 4 mg/m
dose level. The study included patients with CNS tumors (n = 12), sarcomas (n = 6), or other solid tumors (n = 3). Eight patients were not fully evaluable for toxicity due to progression of disease prior to receiving the required percentage of protocol therapy. No cycle one dose-limiting toxicity (DLT) was observed at either dose level. A three-fold higher area under the curve (AUC) was achieved in our cohort compared to adults using a similar dosing schedule. The PD studies showed increase in acetylated lysine in peripheral blood leukocytes at both doses.
Entinostat was well tolerated with no DLT observed. All patients experienced progression within the first two cycles, except one patient with ependymoma with stable disease. Based on PK and PD, the R2PD in pediatric patients with solid tumors is 4 mg/m
orally administered once weekly.


The histone deacetylase inhibitor, entinostat (MS-275), induces the odontogenic differentiation of an odontoblast-like cell line in the absence of an osteoblast mineralization medium

Shamima Sultana, Osamu Uehara, Koki Yoshida, Takashi Saito, Yoshihiro Abiko
PMID: 33475895   DOI: 10.1007/s10266-020-00588-8

Abstract

The aim of this study was to determine whether histone deacetylase inhibitors (HDACi), including entinostat (MS-275), valproic acid (VPA), trichostatin A (TSA), and sodium butyrate (NaB), promoted the odontogenic differentiation of the odontoblast-like cell line, MDPC-23 in the absence of an osteoblast mineralization medium. The cells were cultured in basal medium (Dulbecco's modified Eagle medium) with and without (controls) the inhibitors. The cell viability and migration were assessed using the cell proliferation reagent WST-1 and a scratch wound healing assay, respectively. The mRNA expression levels of bone morphogenetic protein (Bmp)-2 and -4, collagen 1 alpha 1 (Col1α1), osteocalcin (Oc), dentin matrix protein 1 (Dmp1), dentin sialophosphoprotein (Dspp), runt-related transcription factor 2 (Runx2), Krueppel-like factor 5 (Klf5), and Msh homeobox 1 (Msx1) were evaluated by quantitative real-time polymerase chain reaction (qRT-PCR). Alizarin red and alkaline phosphatase assays were performed to determine the extent of mineralization in the culture systems. No significant differences in cell numbers were observed between the controls and the MS-275-, VPA-, and NaB-treated cells; however, a significant difference was observed with TSA (concentration, 1000 nM). The scratch wound healing assay showed no effect of cell migration in the MS-275 (1.0 µM)-treated cells when compared with the controls at 24 h. Furthermore, MS-275, VPA, and NaB increased the mRNA expression levels of Bmp-2 and -4, Oc, and Runx2 followed by the mineralization of the cells. Only MS-275 significantly increased the expression levels of Dmp1, Dspp, Klf5, and Msx1 in the cells. These findings indicated that MS-275 may be considered as a reliable candidate for the odontogenic differentiation of dental pulp cells.


Tetrandrine enhances antitumor effects of the histone deacetylase inhibitor MS-275 in human cancer in a Bax- and p53-dependent manner

Han Li, Xiaoqing Xu, Yudi Zhang, Xianying Tang, Wenhua Li
PMID: 32950498   DOI: 10.1016/j.ejphar.2020.173575

Abstract

MS-275 (Entinostat), is an oral histone deacetylase (HDAC) inhibitor with a high specificity for class 1 HDACs. As single agent, MS-275 exerts only modest antitumor activity against most solid malignancies. The use of MS-275 in combination with other anticancer agents is currently being evaluated to determine whether this approach can achieve superior therapeutic efficacy. Tetrandrine, a bisbenzylisoquinoline alkaloid isolated from the root of a Chinese medicinal herb, is safe and exhibits low toxicity, showing great potential to enhance chemotherapeutic efficacy. In the present study, we investigated the synergistic antitumor effects of MS-275 in combination with tetrandrine. Based on the results of in vitro experiments, the application of MS-275 in combination with tetrandrine induced selective apoptotic death in various cancer cells but spared normal cells. Mechanistically, the combination treatment induced a dramatic accumulation of reactive oxygen species (ROS), and a pretreatment with the ROS scavenger N-acetyl-L-cysteine (NAC) significantly prevented the cellular apoptosis induced by MS-275/tetrandrine. Moreover, molecular assays indicated that Bax and p53 were the key regulators of MS-275/tetrandrine induced apoptosis. The results of the in vivo studies were consistent with the results of the in vitro studies. Based on our findings, tetrandrine enhanced the antitumor effects of MS-275 in a Bax- and p53-dependent manner. The combination of MS-275 and tetrandrine may represent a novel and promising therapeutic strategy for cancer.


The potential for histone deacetylase (HDAC) inhibitors as cestocidal drugs

Hugo Rolando Vaca, Ana María Celentano, María Agustina Toscanini, Tino Heimburg, Ehab Ghazy, Patrik Zeyen, Alexander-Thomas Hauser, Guilherme Oliveira, María Celina Elissondo, Manfred Jung, Wolfgang Sippl, Federico Camicia, Mara Cecilia Rosenzvit
PMID: 33657105   DOI: 10.1371/journal.pntd.0009226

Abstract

Echinococcosis and cysticercosis are neglected tropical diseases caused by cestode parasites (family Taeniidae). Not only there is a small number of approved anthelmintics for the treatment of these cestodiases, but also some of them are not highly effective against larval stages, such that identifying novel drug targets and their associated compounds is critical. Histone deacetylase (HDAC) enzymes are validated drug targets in cancers and other diseases, and have been gaining relevance for developing new potential anti-parasitic treatments in the last years. Here, we present the anthelmintic profile for a panel of recently developed HDAC inhibitors against the model cestode Mesocestoides vogae (syn. M. corti).
Phenotypic screening was performed on M. vogae by motility measurements and optical microscopic observations. Some HDAC inhibitors showed potent anthelmintic activities; three of them -entinostat, TH65, and TH92- had pronounced anthelmintic effects, reducing parasite viability by ~100% at concentrations of ≤ 20 μM. These compounds were selected for further characterization and showed anthelmintic effects in the micromolar range and in a time- and dose-dependent manner. Moreover, these compounds induced major alterations on the morphology and ultrastructural features of M. vogae. The potencies of these compounds were higher than albendazole and the anthelmintic effects were irreversible. Additionally, we evaluated pairwise drug combinations of these HDAC inhibitors and albendazole. The results suggested a positive interaction in the anthelmintic effect for individual pairs of compounds. Due to the maximum dose approved for entinostat, adjustments in the dose regime and/or combinations with currently-used anthelmintic drugs are needed, and the selectivity of TH65 and TH92 towards parasite targets should be assessed.
The results presented here suggest that HDAC inhibitors represent novel and potent drug candidates against cestodes and pave the way to understanding the roles of HDACs in these parasites.


The Histone Deacetylase Inhibitor (MS-275) Promotes Differentiation of Human Dental Pulp Stem Cells into Odontoblast-Like Cells Independent of the MAPK Signaling System

Eun-Cheol Lee, Yu-Mi Kim, Han-Moi Lim, Ga-Eun Ki, Young-Kwon Seo
PMID: 32796747   DOI: 10.3390/ijms21165771

Abstract

The role of dental pulp stem cells (DPSCs) in dental tissue regeneration is gaining attention because DPSCs can differentiate into odontoblasts and other specialized cell types. Epigenetic modification has been found to play an important role in cell differentiation and regulation, among which histone deacetylase (HDAC) is involved in suppressing genes by removing histone acetyl groups. The use of HDAC inhibitor to control this is increasing and has been widely studied by many researchers. This study aimed to induce differentiation by causing epigenetic changes in odontoblast-related genes and the MAPK signaling pathway in human dental pulp stem cells. Western blot and immunofluorescence staining showed increased expression of DMP-1, ALP, DSPP, and RUNX2 compared to the control. However, activation of the MAPK signaling system was similar to but slightly different from the expression of odontoblast-related proteins. After 3 days, as shown by MTT and LDH assays, proliferation decreased overall, but cytotoxicity decreased at only a specific concentration. We confirmed that there was no change in mRNA expression of caspase 3 or 9 using real-time PCR. In addition, flow cytometry analysis confirmed that differentiation occurred due to the decrease in the expression of the CD73 and CD146. Although overall proliferation was reduced due to the G2/M inhibition of the cell cycle, the expression of BCL-2 protected the cells from cell death. Overall, cell proliferation decreased in response to MS-275, but it did not induce cytotoxicity in 5 nM and 10 nM concentration and induces differentiation into odontoblast-like cells.


Downregulation of Cell Cycle and Checkpoint Genes by Class I HDAC Inhibitors Limits Synergism with G2/M Checkpoint Inhibitor MK-1775 in Bladder Cancer Cells

Michèle J Hoffmann, Sarah Meneceur, Katrin Hommel, Wolfgang A Schulz, Günter Niegisch
PMID: 33670166   DOI: 10.3390/genes12020260

Abstract

Since genes encoding epigenetic regulators are often mutated or deregulated in urothelial carcinoma (UC), they represent promising therapeutic targets. Specifically, inhibition of Class-I histone deacetylase (HDAC) isoenzymes induces cell death in UC cell lines (UCC) and, in contrast to other cancer types, cell cycle arrest in G2/M. Here, we investigated whether mutations in cell cycle genes contribute to G2/M rather than G1 arrest, identified the precise point of arrest and clarified the function of individual HDAC Class-I isoenzymes. Database analyses of UC tissues and cell lines revealed mutations in G1/S, but not G2/M checkpoint regulators. Using class I-specific HDAC inhibitors (HDACi) with different isoenzyme specificity (Romidepsin, Entinostat, RGFP966), cell cycle arrest was shown to occur at the G2/M transition and to depend on inhibition of HDAC1/2 rather than HDAC3. Since HDAC1/2 inhibition caused cell-type-specific downregulation of genes encoding G2/M regulators, the WEE1 inhibitor MK-1775 could not overcome G2/M checkpoint arrest and therefore did not synergize with Romidepsin inhibiting HDAC1/2. Instead, since DNA damage was induced by inhibition of HDAC1/2, but not of HDAC3, combinations between inhibitors of HDAC1/2 and of DNA repair should be attempted.


MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice

Shilpak Bele, Shravan Babu Girada, Aramita Ray, Abhishek Gupta, Srinivas Oruganti, Phanithi Prakash Babu, Rahul Sr Rayalla, Shashi Vardhan Kalivendi, Ahamed Ibrahim, Vishwajeet Puri, Venkateswar Adalla, Madhumohan R Katika, Richard DiMarchi, Prasenjit Mitra
PMID: 33349332   DOI: 10.7554/eLife.52212

Abstract

Given its glycemic efficacy and ability to reduce the body weight, glucagon-like peptide 1 receptor (GLP-1R) agonism has emerged as a preferred treatment for diabetes associated with obesity. We here report that a small-molecule Class 1 histone deacetylase (HDAC) inhibitor Entinostat (MS-275) enhances GLP-1R agonism to potentiate glucose-stimulated insulin secretion and decrease body weight in diet-induced obese (DIO) mice. MS-275 is not an agonist or allosteric activator of GLP-1R but enhances the sustained receptor-mediated signaling through the modulation of the expression of proteins involved in the signaling pathway. MS-275 and liraglutide combined therapy improved fasting glycemia upon short-term treatment and a chronic administration causes a reduction of obesity in DIO mice. Overall, our results emphasize the therapeutic potential of MS-275 as an adjunct to GLP-1R therapy in the treatment of diabetes and obesity.


Analysis in epithelial ovarian cancer identifies KANSL1 as a biomarker and target gene for immune response and HDAC inhibition

Marlena S Fejzo, Hsiao-Wang Chen, Lee Anderson, Martina Sj McDermott, Beth Karlan, Gottfried E Konecny, Dennis J Slamon
PMID: 33229045   DOI: 10.1016/j.ygyno.2020.11.008

Abstract

There is an immunoreactive subtype of ovarian cancer with a favorable prognosis, but the majority of ovarian cancers have limited immune reactivity. The reason for this is poorly understood. This study aimed to approach this question by identifying prognostically relevant genes whose prognostic mRNA expression levels correlated with a genomic event.
Expression microarray and 5-year survival data on 170 ovarian tumors and aCGH data on 45 ovarian cancer cell lines were used to identify amplified/deleted genes associated with prognosis. Three immune-response genes were identified mapping to epigenetically modified chromosome 6p21.3. Genes were searched for roles in epigenetic modification, identifying KANSL1. Genome-wide association studies were searched to identify genetic variants in KANSL1 associated with altered immune profile. Sensitivity to HDAC inhibition in cell lines with KANSL1 amplification/rearrangement was studied.
Expression of 196 genes was statistically significantly associated with survival, and expression levels correlated with copy number variations for 82 of them. Among these, 3 immune-response genes (HCP5, PSMB8, PSMB9) clustered together at epigenetically modified chromosome 6p21.3 and their expression was inversely correlated to epigenetic modification gene KANSL1. KANSL1 is amplified/rearranged in ovarian cancer, associated with lymphocyte profile, a biomarker for response to HDAC inhibition, and may drive expression of immune-response genes.
This study identifies 82 genes with prognostic relevance and genomic alteration in ovarian cancer. Among these, immune-response genes have correlated expression which is associated with 5-year survival. KANSL1 may be a master gene altering immune-response gene expression at 6p21.3 and drive response to HDAC inhibitors. Future research should investigate KANSL1 and determine whether targeting it alters the immune profile of ovarian cancer and improves survival, HDAC inhibition, and/or immunotherapy response.


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